1-Phenylpropane-1,3-diol

Catalog No.
S579650
CAS No.
4850-49-1
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylpropane-1,3-diol

CAS Number

4850-49-1

Product Name

1-Phenylpropane-1,3-diol

IUPAC Name

1-phenylpropane-1,3-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

RRVFYOSEKOTFOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCO)O

Synonyms

1-phenyl-1,3-propanediol

Canonical SMILES

C1=CC=C(C=C1)C(CCO)O

Potential Uses in Medicinal Chemistry

(S)-1-PPD has exhibited various biological activities in preliminary studies, making it a potential candidate for drug development. These activities include:

  • Antioxidant properties: Studies suggest (S)-1-PPD possesses free radical scavenging activity, potentially offering protection against oxidative stress linked to several diseases [].
  • Antimicrobial activity: Research indicates (S)-1-PPD may exhibit antibacterial and antifungal properties, although further investigation is needed [].
  • Enzyme inhibition: (S)-1-PPD has shown potential to inhibit specific enzymes involved in various physiological processes, which could be relevant for drug development [].

1-Phenylpropane-1,3-diol, also known as (S)-1-phenyl-1,3-propanediol, is an organic compound with the molecular formula C9_9H12_{12}O2_2. It is characterized by a phenyl group attached to a propane backbone that features hydroxyl groups at the 1 and 3 positions. This compound appears as a white crystalline powder with a melting point of approximately 61-64°C and a boiling point around 234.66°C . Its structure can be represented as follows:

text
OH |C6H5-C-CH2-CH(OH)-CH3

The compound has garnered attention for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

, including:

  • Esterification: The compound can undergo esterification reactions when treated with carboxylic acids or their derivatives, leading to the formation of esters .
  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes depending on the reaction conditions. For instance, oxidation of the hydroxyl groups can yield phenolic compounds .
  • Reduction: The compound may also participate in reduction reactions where carbonyl groups are converted into alcohols .

These reactions highlight its versatility as a chemical intermediate.

Research indicates that 1-phenylpropane-1,3-diol exhibits various biological activities. Notably, it has been studied for its potential antimicrobial properties and its role as an inhibitor in certain enzymatic pathways. Its stereochemistry plays a crucial role in determining its biological efficacy. For example, specific stereoisomers may demonstrate enhanced activity against pathogens or improved interactions with biological targets .

Several methods exist for synthesizing 1-phenylpropane-1,3-diol:

  • Chemical Synthesis:
    • Esterification Method: A common approach involves the esterification of 1,3-propanediol with benzaldehyde using a catalyst .
    • Lithiation Method: The reaction of dilithio derivatives of ethyl hydrogen malonate with substituted phenols has also been reported as an effective synthetic route .
  • Biocatalytic Methods:
    • Microbial fermentation processes have been developed to produce (S)-1-phenyl-1,3-propanediol through stereospecific reduction of precursors like 3-hydroxy-1-phenylpropane-1-one using specific strains of bacteria .

These methods showcase the compound's accessibility for industrial and laboratory applications.

The applications of 1-phenylpropane-1,3-diol are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its structural properties.
  • Cosmetics: Its moisturizing properties make it suitable for use in personal care products.
  • Chemical Industry: It is utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures .

Several compounds share structural similarities with 1-phenylpropane-1,3-diol:

Compound NameStructureKey Differences
1-(4-Hydroxyphenyl)propane-1,2-diolHydroxyl group at position 4Different hydroxyl positioning affects reactivity
2-(4-Hydroxyphenyl)propane-1,3-diolHydroxyl group at position 2Variations in biological activity compared to 1-positioned
(S)-2-HydroxypropiophenoneKetone instead of diolDifferent functional group leading to distinct reactivity

These compounds illustrate variations in hydroxyl positioning and functional groups that influence their chemical behavior and biological activity.

1-Phenylpropane-1,3-diol, a chiral vicinal diol, was first synthesized in the mid-20th century through the Wohl-Ziegler reaction, a method involving allylic bromination followed by hydrolysis. Early work by Owen Tsung-Tao and Kao Yee-Sheng in 1959 demonstrated its preparation via this route, alongside derivatives with substituted phenyl groups. The compound gained prominence in the 1980s with the development of industrial synthetic pathways, such as the hydrogenation of 2-nitro-2-phenyl-1,3-propanediol using palladium catalysts, which achieved 80% yields. By 2009, biocatalytic methods emerged, with Trichosporon fermentans producing enantiopure (R)-1-phenyl-1,3-propanediol via NADPH-dependent reduction of 3-hydroxy-1-phenylpropane-1-one.

Key Milestones in Synthesis:

YearAdvancementYield/PurityReference
1959Wohl-Ziegler reactionNot reported
1987Nitro-group hydrogenation80%
2009Enzymatic (R)-enantiomer production99% e.e.

Nomenclature and Identification

The compound is systematically named 1-phenylpropane-1,3-diol (IUPAC) and alternatively termed 1-phenyl-1,3-propanediol. Its stereoisomers are distinguished as:

  • (R)-(+)-1-Phenyl-1,3-propanediol (CAS 103548-16-9)
  • (S)-(-)-1-Phenyl-1,3-propanediol (CAS 96854-34-1)

Identification Parameters:

  • Molecular formula: C₉H₁₂O₂
  • Molecular weight: 152.19 g/mol
  • SMILES: C1=CC=C(C=C1)C(CCO)O
  • InChIKey: RRVFYOSEKOTFOG-UHFFFAOYSA-N (racemic)

Analytical characterization employs:

  • GC: Purity ≥97.5%
  • Optical rotation: +53° to +56° (R-enantiomer), -53° to -56° (S-enantiomer) in 1,2-dichloroethane
  • IR: O-H stretch (3200–3400 cm⁻¹), C-O (1050–1250 cm⁻¹)

Significance in Organic Chemistry Research

This diol serves as a critical intermediate in asymmetric synthesis and pharmaceutical manufacturing:

  • Chiral Building Block: Enantiopure forms are used to synthesize (S)-fluoxetine (antidepressant) and other serotonin reuptake inhibitors.
  • Catalyst Synthesis: The (S)-enantiomer facilitates the preparation of C₂-symmetric benzimidazolium salts for asymmetric benzoin condensations.
  • Pharmaceutical Intermediates: Its dicarbamate derivative, produced via phosgene ammoniation, has muscle relaxant properties.

Comparative Reactivity:

ApplicationReaction TypeKey OutcomeReference
Drug synthesisStereospecific reductionHigh enantiomeric excess
OrganocatalystsN-alkylationImproved asymmetric yields

Overview of Structural Characteristics

The molecule features a propane-1,3-diol backbone with a phenyl group at C1:

  • Stereochemistry: Chiral center at C1 dictates enantiomerism.
  • Hydrogen Bonding: Intramolecular H-bonding between C1-OH and C3-OH enhances thermal stability (m.p. 62–66°C).
  • Conformational Flexibility: The C3 hydroxyl rotates freely, enabling diverse crystal packing modes.

Structural Comparison with Analogues:

CompoundStructureKey Difference
Propane-1,2-diolAdjacent hydroxylsHigher hydrophilicity
2-Phenyl-1,3-propanediolPhenyl at C2Altered steric effects

X-ray crystallography reveals a planar phenyl ring and gauche conformation of hydroxyls, minimizing steric strain. The (R)-enantiomer’s spatial arrangement favors specific enzyme binding, as seen in Trichosporon fermentans oxidoreductases.

Molecular Structure and Formula (C₉H₁₂O₂)

1-Phenylpropane-1,3-diol is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 grams per mole [1] [2]. The compound consists of a three-carbon propane backbone substituted with a phenyl group at the first carbon position and hydroxyl groups at both the first and third carbon positions [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-phenylpropane-1,3-diol, and it is assigned the Chemical Abstracts Service registry number 4850-49-1 [1] [2].

The molecular structure features a benzene ring directly attached to a carbon atom bearing a hydroxyl group, creating a secondary alcohol at the first position [1]. The third carbon atom also carries a hydroxyl group, forming a primary alcohol functionality [1]. This structural arrangement classifies the compound as a diol, specifically a 1,3-diol due to the positioning of the hydroxyl groups [1]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)C(CCO)O, which clearly indicates the connectivity between the phenyl ring and the propanediol chain [1] [2].

PropertyValueReference
Molecular Weight152.19 g/mol [1] [2]
Molecular FormulaC₉H₁₂O₂ [1] [2]
CAS Number4850-49-1 [1] [2]
IUPAC Name1-phenylpropane-1,3-diol [1]
InChI KeyRRVFYOSEKOTFOG-UHFFFAOYSA-N [1]

Stereochemistry and Isomerism

1-Phenylpropane-1,3-diol exhibits chirality due to the presence of an asymmetric carbon center at the first position, where the carbon atom is bonded to four different groups: a hydrogen atom, a hydroxyl group, a phenyl group, and an ethyl group bearing a terminal hydroxyl [11]. This chiral center gives rise to two enantiomeric forms, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules [3] [4].

(R)-1-phenylpropane-1,3-diol

The (R)-enantiomer of 1-phenylpropane-1,3-diol carries the Chemical Abstracts Service number 103548-16-9 and exhibits dextrorotatory optical activity [3]. This enantiomer demonstrates a specific optical rotation of +53° to +56° when measured at 22°C using the sodium D-line at 589 nanometers in 1,2-dichloroethane solvent at a concentration of 1 gram per 100 milliliters [3]. The compound maintains the same melting point range as the racemic mixture, occurring between 62°C and 66°C [3]. The InChI Key for the (R)-enantiomer is RRVFYOSEKOTFOG-SECBINFHSA-N, which differs from the racemic form in the stereochemical descriptor [3].

(S)-1-phenylpropane-1,3-diol

The (S)-enantiomer possesses the Chemical Abstracts Service registry number 96854-34-1 and exhibits levorotatory optical behavior [4] [11]. This stereoisomer shows a specific optical rotation of -53° to -56° under identical measurement conditions to its (R)-counterpart, demonstrating the expected equal but opposite optical rotation characteristic of enantiomeric pairs [6] [12]. The melting point remains consistent with other forms of the compound at 62-66°C [6] [12]. The distinguishing InChI Key for the (S)-enantiomer is RRVFYOSEKOTFOG-VIFPVBQESA-N [11].

Racemic Mixtures

The racemic mixture of 1-phenylpropane-1,3-diol contains equal proportions of both (R) and (S) enantiomers, resulting in no net optical activity . This equimolar combination maintains the Chemical Abstracts Service number 4850-49-1, which is the same as the general compound identifier [1]. Racemic mixtures can be synthesized through non-stereoselective reduction methods, whereas enantiomerically pure forms require the use of chiral catalysts or resolution techniques [15]. The formation of racemic mixtures occurs unless specific chiral catalysts are employed during synthesis, highlighting the importance of method-specific validation for optical purity determination .

EnantiomerCAS NumberSpecific Optical RotationInChI Key
(R)-1-phenylpropane-1,3-diol103548-16-9+53° to +56° (22°C, 589 nm)RRVFYOSEKOTFOG-SECBINFHSA-N
(S)-1-phenylpropane-1,3-diol96854-34-1-53° to -56° (22°C, 589 nm)RRVFYOSEKOTFOG-VIFPVBQESA-N
Racemic mixture4850-49-10° (no optical activity)RRVFYOSEKOTFOG-UHFFFAOYSA-N

Crystalline Properties and Polymorphism

1-Phenylpropane-1,3-diol typically exists as white crystalline powder or chunks under standard laboratory conditions [6] [16]. The compound demonstrates consistent crystalline behavior across both enantiomeric forms and the racemic mixture, with all forms exhibiting similar physical appearance characteristics [6] [16]. The crystalline structure is stabilized by intermolecular hydrogen bonding networks formed between the hydroxyl groups of adjacent molecules [41]. These hydrogen bonding interactions contribute to the relatively high melting point of the compound and its solid-state stability at room temperature [41].

The presence of both primary and secondary hydroxyl groups enables multiple hydrogen bonding patterns, which influence the crystal packing arrangement [41]. The phenyl group provides additional intermolecular interactions through π-π stacking forces, further stabilizing the crystalline lattice [41]. Research indicates that the compound maintains its crystalline integrity across different enantiomeric compositions, suggesting that polymorphic variations, if present, do not significantly alter the fundamental crystal structure [40].

Physical Constants

Melting Point (62-66°C)

The melting point of 1-phenylpropane-1,3-diol occurs within the range of 62-66°C, as consistently reported across multiple analytical sources [3] [6] [16]. This relatively narrow melting point range indicates good compound purity and crystalline uniformity [3] [6]. Both enantiomeric forms exhibit identical melting point characteristics, demonstrating that the stereochemical differences do not significantly affect the thermal transition behavior [3] [6]. The melting point determination serves as a reliable purity assessment tool, with deviations from this range potentially indicating the presence of impurities or degradation products [16].

Boiling Point Characteristics

The boiling point of 1-phenylpropane-1,3-diol has been estimated through computational methods to occur around 615 Kelvin (approximately 342°C) under standard atmospheric pressure [35]. Related phenylpropanediol isomers demonstrate boiling points in similar ranges, with 1-phenylpropane-1,2-diol showing calculated values near 294-295°C [37]. The elevated boiling point reflects the presence of multiple hydroxyl groups capable of extensive hydrogen bonding, which increases the energy required for vapor phase transition [35]. These thermal characteristics indicate that the compound requires significant heating for distillation or vapor-phase processing applications [30].

Density Measurements (1.1198 g/cm³ at 15°C)

The density of 1-phenylpropane-1,3-diol is reported as 1.1198 grams per cubic centimeter when measured at 15°C. This density value reflects the compact molecular packing influenced by both the aromatic phenyl ring and the hydrogen bonding network formed by the hydroxyl groups [17]. The density measurement provides important information for volumetric calculations and solution preparation procedures [17]. Comparative density values for related compounds, such as 2-amino-1-phenyl-1,3-propanediol, show similar ranges around 1.2 grams per cubic centimeter, confirming the consistency of these measurements within the phenylpropanediol family [17].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-phenylpropane-1,3-diol through both proton and carbon-13 analyses [21] [22]. In proton nuclear magnetic resonance spectra recorded in deuterated chloroform, the aromatic protons of the phenyl ring appear as multiplets in the characteristic region between 7.2 and 7.4 parts per million [21] [22]. The proton attached to the chiral carbon center typically resonates around 4.3-4.6 parts per million, while the methylene protons adjacent to the primary hydroxyl group appear around 3.8-4.0 parts per million [21] [22].

The hydroxyl protons exhibit variable chemical shifts depending on concentration and hydrogen bonding conditions, often appearing as broad signals that can be confirmed through deuterium oxide exchange experiments [22]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals between 126-142 parts per million, with the quaternary aromatic carbon appearing around 141 parts per million [22]. The aliphatic carbons bearing hydroxyl groups resonate in the 60-80 parts per million region, providing definitive identification of the carbon framework [22].

Infrared Spectroscopy Profile

Infrared spectroscopy of 1-phenylpropane-1,3-diol demonstrates characteristic absorption bands that confirm the presence of hydroxyl and aromatic functionalities [27]. The hydroxyl stretch vibrations appear as broad absorption bands in the 3200-3600 wavenumber region, with the breadth resulting from hydrogen bonding interactions [26] [27]. The aromatic carbon-carbon stretch vibrations are observed around 1600 and 1500 wavenumbers, confirming the presence of the benzene ring system [26] [27].

1-Phenylpropane-1,3-diol contains two distinct hydroxyl groups that exhibit different reactivity patterns due to their structural environments. The compound features a secondary hydroxyl group attached to the carbon bearing the phenyl group and a primary hydroxyl group at the terminal position [1] .

The primary hydroxyl group demonstrates enhanced reactivity compared to the secondary hydroxyl group due to reduced steric hindrance and greater accessibility to nucleophilic and electrophilic reagents [3]. This differential reactivity enables selective functionalization, making the compound valuable in synthetic organic chemistry applications. The primary alcohol functionality readily undergoes oxidation reactions to form the corresponding aldehyde intermediate, which can be further oxidized to carboxylic acid derivatives under appropriate conditions [4].

The secondary hydroxyl group attached to the phenyl-bearing carbon exhibits moderate reactivity influenced by the electron-withdrawing effect of the aromatic ring [3]. This hydroxyl group can participate in oxidation reactions to form ketone products, although the reaction typically requires more vigorous conditions compared to primary alcohol oxidation. The presence of the phenyl group stabilizes carbocation intermediates formed during substitution reactions, facilitating nucleophilic displacement reactions with appropriate leaving groups .

Selective Protection and Deprotection Strategies for the two hydroxyl groups have been developed to enable regioselective modifications. The differential reactivity allows for selective protection of the primary hydroxyl group using bulky protecting groups while leaving the secondary hydroxyl available for further transformations [5]. Common protecting group strategies include the use of silyl ethers for primary alcohol protection and acetyl groups for secondary alcohol protection.

Phenyl Group Interactions

The phenyl group in 1-phenylpropane-1,3-diol significantly influences the compound's chemical behavior through various electronic and steric effects. The aromatic ring functions as an electron-withdrawing group, modulating the reactivity of adjacent functional groups through inductive and resonance effects [3] [6].

π-π Stacking Interactions represent a significant aspect of phenyl group behavior in 1-phenylpropane-1,3-diol. These non-covalent interactions enable the compound to engage in intermolecular associations with other aromatic systems, influencing crystalline packing arrangements and solution-phase aggregation behavior . The phenyl group's ability to participate in π-π interactions affects the compound's solubility characteristics in aromatic solvents and its binding affinity to aromatic targets in biological systems.

Electronic Effects of the phenyl substituent manifest in the stabilization of carbocation intermediates formed during chemical transformations. The aromatic ring can delocalize positive charge through resonance when the adjacent carbon develops carbocationic character during substitution or elimination reactions [3]. This stabilization effect reduces the energy barrier for reactions proceeding through carbocation intermediates, enhancing reaction rates for appropriate mechanistic pathways.

Steric Considerations arise from the phenyl group's spatial requirements, which influence the accessibility of the secondary hydroxyl group to reagents and catalysts. The bulky aromatic substituent creates a sterically hindered environment around the secondary alcohol, affecting reaction kinetics and selectivity patterns [3]. This steric hindrance can be exploited for stereoselective transformations where the phenyl group directs the approach of reagents to specific faces of reactive intermediates.

Oxidation-Reduction Behavior

1-Phenylpropane-1,3-diol exhibits diverse oxidation-reduction chemistry due to the presence of two hydroxyl groups with different oxidation states and reactivities. The compound can undergo selective or complete oxidation depending on reaction conditions and choice of oxidizing agents [4] [7].

Selective Oxidation Reactions enable the transformation of individual hydroxyl groups while preserving the other alcohol functionality. Primary alcohol oxidation using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions produces the corresponding aldehyde derivative . The primary hydroxyl group's enhanced reactivity allows for selective oxidation even in the presence of the secondary alcohol under carefully controlled conditions.

Secondary Alcohol Oxidation requires more vigorous conditions due to the steric hindrance imposed by the phenyl group and the inherently lower reactivity of secondary alcohols. Common oxidizing agents for secondary alcohol transformation include Jones reagent (chromic acid), potassium permanganate, and various chromium-based oxidants [4]. The oxidation produces ketone products that retain the phenyl substituent and primary alcohol functionality.

Complete Oxidation to the corresponding diketone can be achieved using strong oxidizing agents under harsh conditions. Potassium permanganate in aqueous solution has been demonstrated to oxidize both hydroxyl groups, yielding 1-phenylpropane-1,3-dione as the final product [4]. The kinetics of propane-1,3-diol oxidation by permanganate show first-order dependence on both substrate and oxidant concentrations, indicating a direct oxidation mechanism [4].

Reduction Reactions typically involve the transformation of oxidized derivatives back to the parent diol. Sodium borohydride and lithium aluminum hydride represent common reducing agents for converting aldehydes and ketones to the corresponding alcohols . Catalytic hydrogenation using palladium or platinum catalysts provides an alternative reduction pathway under milder conditions.

Acid-Base Properties

The acid-base behavior of 1-phenylpropane-1,3-diol is primarily governed by the two hydroxyl groups, which can function as both weak acids and weak bases depending on solution conditions [8] [9] [6].

Acidity Characteristics reflect the compound's ability to donate protons from the hydroxyl groups. The predicted pKa value of approximately 13.95±0.20 indicates that 1-phenylpropane-1,3-diol is a weak acid, similar to other aliphatic alcohols [8] [6]. The secondary hydroxyl group attached to the phenyl-bearing carbon exhibits slightly enhanced acidity compared to the primary hydroxyl group due to the electron-withdrawing effect of the aromatic ring [6].

Comparison with Related Alcohols reveals that 1-phenylpropane-1,3-diol exhibits acidity values consistent with other secondary and primary alcohols. Typical alcohols such as methanol (pKa ~15.5) and ethanol (pKa ~15.9) show similar acid strength, while the phenyl substituent provides a modest increase in acidity through inductive effects [6] [10].

Basicity Properties emerge from the lone pairs on the oxygen atoms of the hydroxyl groups, enabling the compound to accept protons under acidic conditions [6]. The basic character is relatively weak compared to amines but sufficient to enable protonation in strongly acidic media. The basic strength is influenced by the electronic environment around each hydroxyl group, with the primary alcohol showing slightly enhanced basicity due to reduced steric hindrance.

Salt Formation capabilities allow 1-phenylpropane-1,3-diol to form salts with strong acids and bases. Under strongly basic conditions, the compound can be deprotonated to form alkoxide anions, which are useful nucleophiles in synthetic transformations [6]. The stability of these ionic forms depends on the reaction medium and the strength of the acid or base employed.

Hydrogen Bonding Capabilities

1-Phenylpropane-1,3-diol demonstrates extensive hydrogen bonding capabilities that significantly influence its physical properties, chemical reactivity, and intermolecular interactions [11] [12] [13].

Intramolecular Hydrogen Bonding occurs between the two hydroxyl groups when conformational arrangements permit optimal geometries. Computational studies on 1,3-diols indicate that propane-1,3-diol derivatives can form intramolecular hydrogen bonds with moderate strength due to the optimal spacing between donor and acceptor sites [11]. The hydrogen bond distance and linearity for 1,3-diols fall into an intermediate range between weak vicinal diol interactions and strong longer-chain diol interactions [11].

Intermolecular Hydrogen Bonding represents the dominant interaction mode in condensed phases, influencing crystal packing, solution behavior, and physical properties [11] [12]. Each molecule can serve as both a hydrogen bond donor through its hydroxyl groups and an acceptor through the oxygen lone pairs, creating extensive hydrogen-bonded networks in solid and liquid phases [13].

Water Complex Formation has been studied for related diol systems, revealing that 1,3-diols can form stable 1:1 complexes with water molecules [11]. These complexes involve the water molecule bridging between the two hydroxyl groups, creating a stabilized pentagonal structure. The formation of such complexes enhances water solubility and influences the compound's behavior in aqueous media [11] [12].

Hydrogen Bond Donor and Acceptor Properties are quantified by the presence of two hydroxyl groups providing hydrogen bond donor capabilities and two oxygen atoms serving as acceptor sites [13]. This dual functionality enables the compound to participate in complex hydrogen bonding networks that influence its solubility, melting point, and crystalline structure.

Temperature and pH Effects on hydrogen bonding patterns have been observed in related diol systems. Increasing temperature disrupts hydrogen-bonded associates, affecting solution properties and phase behavior [12]. pH changes can alter the protonation state of hydroxyl groups, modifying hydrogen bonding patterns and overall molecular interactions.

Solubility Characteristics in Various Solvents

The solubility behavior of 1-phenylpropane-1,3-diol reflects the balance between hydrophilic hydroxyl groups and the hydrophobic phenyl substituent, resulting in amphiphilic characteristics that influence dissolution in different solvent systems [14] [15] [16].

Polar Protic Solvents provide the most favorable solvation environment for 1-phenylpropane-1,3-diol due to their ability to participate in hydrogen bonding interactions. Water demonstrates moderate solubility due to hydrogen bond formation between the solvent and the hydroxyl groups [14]. Methanol and ethanol show enhanced dissolution due to structural similarity and excellent hydrogen bonding compatibility [16]. The LogP value of 1.10240 indicates moderate lipophilicity, consistent with the compound's ability to dissolve in both aqueous and organic media [1].

Polar Aprotic Solvents such as dichloromethane and chloroform provide moderate solubility through dipole-dipole interactions and weak hydrogen bonding capabilities [16]. These solvents can solvate the polar hydroxyl groups while accommodating the phenyl ring through favorable dispersion interactions. The solubility in polar aprotic media is generally lower than in protic solvents due to the reduced hydrogen bonding stabilization [16].

Nonpolar Solvents demonstrate limited solubility for 1-phenylpropane-1,3-diol due to the strong polar character imparted by the two hydroxyl groups [18] [16]. Benzene shows minimal dissolution capability despite potential π-π interactions with the phenyl group, as the polar hydroxyl groups dominate the overall solvation requirements [16]. Hexane and other aliphatic hydrocarbons provide very poor solubility due to the absence of favorable interactions with the polar functional groups [16].

Mixed Solvent Systems often provide optimal dissolution conditions by combining the hydrogen bonding capabilities of protic solvents with the solubilizing power of aprotic solvents for the aromatic component [15]. Ethanol-water mixtures have been extensively studied for organic compound solubility, with the solubilization extent depending on the ethanol concentration and the compound's hydrophobicity [15].

Temperature Effects on solubility follow typical patterns where increased temperature enhances dissolution in most solvents through increased molecular motion and reduced intermolecular interactions [19]. The compound's relatively low vapor pressure (0.000255 mmHg at 25°C) indicates strong intermolecular forces that contribute to its crystalline stability at room temperature [20] [21].

1-Phenylpropane-1,3-diol (Chemical Abstract Service registry number 4850-49-1) represents a structurally significant diol compound featuring a phenyl group attached to the first carbon of a propane-1,3-diol backbone [1] [22] [23]. This compound exhibits distinctive chemical properties arising from the presence of two hydroxyl groups with different electronic environments and the influence of the aromatic substituent on molecular reactivity patterns.

The hydroxyl group reactivity in 1-phenylpropane-1,3-diol demonstrates clear selectivity patterns influenced by steric and electronic factors [3]. The primary hydroxyl group exhibits enhanced reactivity compared to the secondary hydroxyl group, enabling selective oxidation to aldehyde intermediates under controlled conditions . Research has shown that the secondary hydroxyl group's reactivity is modulated by the electron-withdrawing effect of the phenyl substituent, which stabilizes carbocation intermediates during substitution reactions [3] [6].

Phenyl group interactions significantly influence the compound's chemical behavior through electronic and steric effects [3]. The aromatic ring participates in π-π stacking interactions that affect crystalline packing and solution-phase behavior . Electronic effects include inductive electron withdrawal that enhances the acidity of the adjacent hydroxyl group and stabilizes carbocation intermediates formed during chemical transformations [6]. Steric considerations arise from the phenyl group's spatial requirements, creating a hindered environment around the secondary alcohol that affects reaction selectivity [3].

Oxidation-reduction behavior encompasses selective and complete oxidation pathways depending on reaction conditions [4]. Selective oxidation of the primary hydroxyl group using mild oxidizing agents produces aldehyde derivatives while preserving the secondary alcohol functionality . Complete oxidation with strong oxidants such as potassium permanganate yields the corresponding diketone through sequential oxidation of both hydroxyl groups [4]. Kinetic studies of related propane-1,3-diol oxidation by permanganate demonstrate first-order dependence on both substrate and oxidant concentrations [4].

Acid-base properties reflect the weak acidic and basic character of the hydroxyl groups [8] [6]. The predicted pKa value of approximately 13.95±0.20 indicates weak acidity comparable to other aliphatic alcohols, with the phenyl substituent providing modest enhancement through inductive effects [8] [6]. The compound can function as a weak base through protonation of the hydroxyl oxygen atoms under strongly acidic conditions [6].

Hydrogen bonding capabilities represent a dominant feature affecting physical properties and intermolecular interactions [11] [12]. Computational studies on 1,3-diol systems reveal that optimal hydrogen bond geometries can form between the hydroxyl groups, providing moderate intramolecular stabilization [11]. Intermolecular hydrogen bonding creates extensive networks in condensed phases, while water complex formation involves bridging interactions that enhance aqueous solubility [11] [12].

XLogP3

0.7

Dates

Last modified: 08-15-2023

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